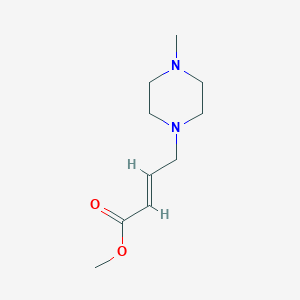

(E)-Methyl 4-(4-methylpiperazin-1-yl)but-2-enoate

Description

(E)-Methyl 4-(4-methylpiperazin-1-yl)but-2-enoate is a synthetic organic compound characterized by a conjugated enoate ester backbone and a 4-methylpiperazine substituent. Key identifiers include:

Properties

IUPAC Name |

methyl (E)-4-(4-methylpiperazin-1-yl)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-11-6-8-12(9-7-11)5-3-4-10(13)14-2/h3-4H,5-9H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITZWVNXAGYCPQ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 4-(4-methylpiperazin-1-yl)but-2-enoate typically involves the reaction of 4-methylpiperazine with an appropriate ester precursor. One common method includes the use of (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid, which is then esterified to form the desired compound . The reaction conditions often involve the use of a dehydrating agent and a catalyst to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of (E)-Methyl 4-(4-methylpiperazin-1-yl)but-2-enoate may involve large-scale esterification reactions. These reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 4-(4-methylpiperazin-1-yl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Histamine H4 Receptor Antagonism :

Recent studies have identified the compound as a promising candidate for developing histamine H4 receptor antagonists. These antagonists are significant in treating conditions like allergic responses and inflammatory diseases. For instance, research demonstrated that derivatives of this compound exhibited anti-inflammatory and analgesic effects, showcasing its potential in pain management therapies . -

Cancer Research :

The compound has been evaluated for its ability to inhibit cancer cell growth. Specific derivatives have shown selective inhibition against various cancer cell lines, indicating that modifications to the piperazine group can enhance anticancer activity. This highlights the potential of (E)-Methyl 4-(4-methylpiperazin-1-yl)but-2-enoate in cancer therapeutics . -

Neuropharmacology :

The structural features of this compound suggest it may interact with central nervous system targets. Preliminary findings indicate that it could influence neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders .

Synthesis and Derivatives

The synthesis of (E)-Methyl 4-(4-methylpiperazin-1-yl)but-2-enoate involves several chemical reactions that can be modified to create various derivatives with enhanced properties. For example, modifications at the piperazine nitrogen or the butenoate moiety can lead to compounds with improved pharmacokinetic profiles or increased potency against specific biological targets .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Histamine H4 Antagonism | Demonstrated efficacy in reducing inflammation and pruritus in animal models | Potential for treating allergic and inflammatory conditions |

| Cancer Cell Growth Inhibition | Selective inhibition observed in multiple cancer cell lines | Promising candidate for cancer drug development |

| Neuropharmacological Effects | Interaction with neurotransmitter systems noted | Possible application in neurodegenerative disease treatment |

Mechanism of Action

The mechanism of action of (E)-Methyl 4-(4-methylpiperazin-1-yl)but-2-enoate involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl Ester Analog: (E)-Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate

- Key Differences : Replaces the methyl ester with an ethyl group.

- Ethyl esters are generally more resistant to esterase-mediated hydrolysis than methyl esters, which could prolong metabolic stability .

Ethyl 4-Substituted Benzoate Derivatives (I-6230, I-6232, I-6273, etc.)

These compounds share an ethyl benzoate core but differ in heterocyclic substituents (e.g., pyridazine, isoxazole) and linkage types (amino, thio, or ether groups):

- Examples: I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate

- Structural Contrasts: Core Structure: Benzoate vs. but-2-enoate. The aromatic benzoate may enhance π-π stacking interactions, whereas the conjugated enoate in the target compound could influence electronic properties. Heterocycles: Pyridazine/isoxazole rings introduce distinct hydrogen-bonding and dipole interactions compared to the piperazine group .

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

- Structure : Piperidine ring with four methyl groups and variable ester chains (e.g., acetate, propionate, butyrate) .

- Key Differences: Ring System: Piperidine (6-membered, one nitrogen) vs. piperazine (6-membered, two nitrogens). Piperazine is more basic and capable of forming stronger hydrogen bonds. Ester Chain Length: Longer chains (e.g., propionate, butyrate) increase lipophilicity, affecting solubility and biodistribution .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Piperazine vs. Piperidine : The 4-methylpiperazine group in the target compound provides stronger hydrogen-bonding capacity and higher basicity than piperidine derivatives, which may improve target engagement in polar environments .

Ester Group Effects : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, suggesting the target compound may have a shorter half-life than its ethyl analog .

Heterocyclic Substituents : Pyridazine/isoxazole-containing derivatives (e.g., I-6230) likely target different biological pathways compared to piperazine-based compounds due to distinct electronic and steric profiles .

Biological Activity

(E)-Methyl 4-(4-methylpiperazin-1-yl)but-2-enoate, a compound derived from the piperazine family, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (E)-Methyl 4-(4-methylpiperazin-1-yl)but-2-enoate is , with a molecular weight of approximately 222.28 g/mol. The compound features a methyl ester functional group, which is significant for its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to (E)-Methyl 4-(4-methylpiperazin-1-yl)but-2-enoate exhibit notable antimicrobial properties. A study demonstrated the effectiveness of related piperazine derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.625 to 125 μM, suggesting moderate to good antibacterial activity .

| Compound | Target Bacteria | MIC (μM) | Activity Type |

|---|---|---|---|

| Compound A | S. aureus | 15.625 | Bactericidal |

| Compound B | E. coli | 62.5 | Bacteriostatic |

| (E)-Methyl 4-(4-methylpiperazin-1-yl)but-2-enoate | MRSA | TBD | TBD |

Anti-inflammatory Activity

In addition to its antimicrobial effects, (E)-Methyl 4-(4-methylpiperazin-1-yl)but-2-enoate has shown promise in modulating inflammatory responses. Studies have indicated that piperazine derivatives can inhibit the production of pro-inflammatory cytokines, thus potentially reducing inflammation in various models .

Study on Antimicrobial Efficacy

A recent study published in MDPI evaluated a series of piperazine derivatives, including those structurally similar to (E)-Methyl 4-(4-methylpiperazin-1-yl)but-2-enoate. The findings revealed that these compounds exhibited significant activity against biofilms formed by antibiotic-resistant strains such as MRSA. The study highlighted the compound's potential as a therapeutic agent in treating chronic infections associated with biofilm formation .

In Vivo Studies

In vivo studies have also been conducted to assess the safety and efficacy of piperazine derivatives in animal models. These studies often focus on the compound's pharmacokinetics, toxicity levels, and overall biological impact when administered in therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.